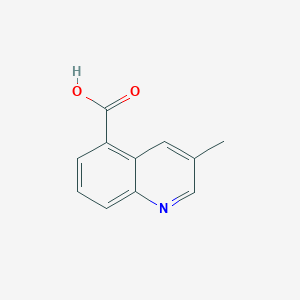

3-Methylquinoline-5-carboxylic acid

Description

3-Methylquinoline-5-carboxylic acid is a quinoline derivative featuring a methyl group at position 3 and a carboxylic acid moiety at position 5. Quinoline-based compounds are widely studied for their pharmaceutical relevance, including antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

3-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-9-8(11(13)14)3-2-4-10(9)12-6-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRCEDZWWSKNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668618 | |

| Record name | 3-Methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94975-86-7 | |

| Record name | 3-Methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methylquinoline-5-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MQCA is characterized by a quinoline ring with a methyl group at the third position and a carboxylic acid group at the fifth position. This unique structure contributes to its reactivity and biological properties.

The biological activity of MQCA is primarily attributed to its ability to interact with various molecular targets:

- DNA Binding : MQCA has been shown to act as a minor groove binder, facilitating interactions with DNA. This property is crucial for its potential as an anticancer agent, as it can interfere with DNA replication and transcription processes .

- Enzyme Inhibition : MQCA derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is linked to inflammation and cancer progression. Inhibiting COX-2 may disrupt tumor growth and metastasis.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of MQCA and its derivatives:

- Antitubercular Activity : Research indicates that certain arylated quinoline carboxylic acids, including MQCA derivatives, exhibit potent activity against Mycobacterium tuberculosis. One study identified compounds with IC50 values in the low micromolar range, indicating significant potential for tuberculosis treatment .

- Antibacterial Activity : MQCA has demonstrated effectiveness against various gram-positive and gram-negative bacteria. A series of related compounds were synthesized and tested, revealing promising in vitro antibacterial activity .

Anticancer Activity

MQCA's potential as an anticancer agent has been explored through various in vitro studies:

- Cell Line Studies : In vitro assays on cancer cell lines have shown that MQCA can induce apoptosis and inhibit cell proliferation. The interaction with DNA enhances its efficacy as a chemotherapeutic agent .

Case Studies

- Inhibition of COX-2 : A study focusing on the synthesis of MQCA derivatives found that specific substitutions at the 5-position enhanced COX-2 inhibition, suggesting a structure-activity relationship that could be exploited for drug development against cancer.

- DNA Interaction Studies : Fluorescence microscopy was used to visualize the binding of MQCA derivatives to DNA, confirming their role as minor groove binders. This interaction was correlated with cytotoxic effects in cancer cell lines, supporting their potential use in cancer therapy .

Comparative Analysis

To better understand the biological activity of MQCA, it is useful to compare it with other quinoline derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl at C3, carboxylic acid at C5 | Antimicrobial, anticancer |

| Quinoline-4-carboxylic acid | Lacks methyl group at C3 | Limited activity |

| 2-Methylquinoline-4-carboxylic acid | Methyl at C2 | Varies in potency |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 5 undergoes nucleophilic acyl substitution to form esters or amides.

Example Reaction Conditions :

-

Esterification : Reacting with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester derivative .

-

Amidation : Treatment with 3-methylphenylamine in the presence of coupling agents (e.g., EDC/HOBt) produces substituted amides .

Table 1: Representative Derivatives

| Product | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Methyl ester derivative | MeOH, H₂SO₄, reflux | 82–95 | |

| 3-Methylphenylamide | 3-Methylphenylamine, EDC/HOBt | 90 |

Decarboxylation and Condensation

The carboxylic acid group participates in decarboxylation under high temperatures or reacts with electrophiles.

-

Decarboxylation : Heating in anisole at 153°C removes CO₂, yielding 3-methylquinoline .

-

Condensation with Trimellitic Anhydride : Forms 3'-hydroxyquinophthalone-5-carboxylic acid derivatives in fatty/rosin acid media at 165–200°C .

Key Data :

-

Decarboxylation Yield : 90–100% under optimized conditions .

-

Condensation Efficiency : 58–59% yield in dichlorobenzene at 200°C .

Ring Functionalization

The quinoline ring undergoes electrophilic substitution, primarily at positions 6 and 8 due to electron-deficient nature.

Reactions :

Table 2: Halogenation Products

| Substituent | Reagents | Position | Application |

|---|---|---|---|

| Br | Br₂, FeBr₃ | 6 | Antibacterial agents |

Oxidation and Reduction

The methyl group at position 3 and the quinoline ring are redox-active sites.

-

Methyl Group Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxyl group, forming quinoline-3,5-dicarboxylic acid .

-

Ring Reduction : H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .

Cyclization and Annulation

The compound serves as a precursor in multicomponent syntheses.

-

Doebner Reaction : Reacts with anilines and aldehydes in BF₃·THF to form polyfunctionalized quinolines via formal [3+2+1] annulation .

-

Cyclocondensation : With diethyl acetosuccinate and arylamines, it forms quinolone-3-acetic acid derivatives under thermal conditions .

Optimized Conditions :

Biological Derivatization

The carboxylic acid group enhances pharmacokinetic properties for bioactive derivatives.

-

Antibacterial Agents : 6-Bromo-2-methyl-4-quinolone-3-acetic acid (MIC₅₀: 5–30 µg/mL against S. typhi and P. aeruginosa) .

-

Anticancer Derivatives : Hydrolysis of ester precursors improves selectivity for cancer cells (e.g., MCF-7, K562) .

| Derivative | Bioactivity (IC₅₀) | Selectivity Index | Source |

|---|---|---|---|

| 6-Bromo-2-methyl analog | 70–95% bacterial inhibition | 2.5–4.0 | |

| Quinoline-3-carboxylic acid | 15 µM (MCF-7) | 8.2 vs. HEK293 |

Comparison with Similar Compounds

Substituent Effects and Molecular Features

The table below compares structural attributes of 3-Methylquinoline-5-carboxylic acid with related compounds from the evidence:

Key Observations :

- Substituent Position: Carboxylic acid groups at position 5 (quinoline) vs. position 2 (quinoxaline) influence electronic properties and reactivity.

- Functional Groups : Methyl groups enhance lipophilicity, while acetyl or methoxy groups may alter metabolic stability .

- Ring Systems: Quinoline and isoquinoline derivatives exhibit distinct biological interactions compared to benzofuran or quinoxaline analogs .

Physical and Chemical Properties

While direct data for this compound is unavailable, analogs provide context:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.